N,N,N',N'-tetraisopropylformamidinium tetrafluoroborate

Description

Systematic IUPAC Name and Alternative Designations

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is [di(propan-2-yl)amino]methylidene-di(propan-2-yl)azanium;tetrafluoroborate. This systematic name precisely describes the structural arrangement of the cationic formamidinium component and the anionic tetrafluoroborate counterion. The formulation reflects the formal charge separation between the positively charged nitrogen-containing cation and the negatively charged boron tetrafluoride anion.

Alternative chemical designations for this compound include several variations that emphasize different aspects of its molecular structure. The compound is also known as N-((Diisopropylamino)methylene)-N-diisopropylaminium tetrafluoroborate, which highlights the relationship between the diisopropyl amino groups and the central methylene bridge. Another commonly encountered designation is Diisopropylaminomethylidene(diisopropyl)ammonium tetrafluoroborate, which emphasizes the ammonium character of the cationic portion.

The systematic nomenclature also includes the designation [(diisopropylamino)methylidene]diisopropylazanium tetrafluoroborate, which provides yet another perspective on the structural organization of the molecule. These multiple naming conventions reflect the complexity of the compound and the various approaches chemists use to describe its structural features. The diversity in nomenclature also demonstrates how different chemical databases and suppliers may adopt slightly different systematic approaches while referring to the same molecular entity.

Molecular Formula and Structural Representation

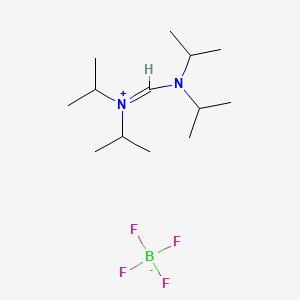

The molecular formula of this compound is C13H29BF4N2, indicating a composition of thirteen carbon atoms, twenty-nine hydrogen atoms, one boron atom, four fluorine atoms, and two nitrogen atoms. The molecular weight of this compound is precisely 300.19 grams per mole, as determined through standard molecular weight calculations based on atomic masses.

The structural representation of this compound can be expressed through several chemical notation systems. The Simplified Molecular-Input Line-Entry System notation is B-(F)(F)F.CC(C)N(C=N+C(C)C)C(C)C, which provides a linear representation of the molecular connectivity. This notation clearly shows the separation between the tetrafluoroborate anion B-(F)(F)F and the complex formamidinium cation containing the four isopropyl groups.

The International Chemical Identifier for this compound is InChI=1S/C13H29N2.BF4/c1-10(2)14(11(3)4)9-15(12(5)6)13(7)8;2-1(3,4)5/h9-13H,1-8H3;/q+1;-1, which provides a standardized method for representing the molecular structure that is both human-readable and machine-processable. The corresponding International Chemical Identifier Key is PEKVUVXZBLFOHV-UHFFFAOYSA-N, which serves as a compact, fixed-length identifier derived from the full International Chemical Identifier.

The three-dimensional molecular structure consists of a central formamidinium core with four isopropyl groups attached to the two nitrogen atoms, paired with a tetrahedral tetrafluoroborate anion. The positive charge is delocalized across the formamidinium system, while the negative charge is localized on the boron center surrounded by four fluorine atoms in a tetrahedral arrangement.

Registry Numbers and Database Identifiers

The Chemical Abstracts Service Registry Number for this compound is 369405-27-6, which serves as the primary unique identifier for this compound in chemical literature and regulatory databases. This registry number was assigned by the Chemical Abstracts Service and provides an unambiguous reference point for the compound across all chemical databases and literature sources.

The systematic organization of these identifiers across multiple databases ensures that researchers can reliably locate and cross-reference information about this compound regardless of which database or supplier system they are using. The standardization of these identification systems represents a crucial advancement in chemical information management, enabling more efficient research and regulatory oversight across the global chemical enterprise.

| Identifier Type | Value | Source |

|---|---|---|

| Chemical Abstracts Service Registry Number | 369405-27-6 | Chemical Abstracts Service |

| PubChem Compound Identifier | 11077431 | National Center for Biotechnology Information |

| DSSTox Substance Identifier | DTXSID60454429 | Environmental Protection Agency |

| Molecular Design Limited Number | MFCD15144860 | Chemical Inventory Systems |

| International Chemical Identifier Key | PEKVUVXZBLFOHV-UHFFFAOYSA-N | International Union of Pure and Applied Chemistry |

Properties

IUPAC Name |

[di(propan-2-yl)amino]methylidene-di(propan-2-yl)azanium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H29N2.BF4/c1-10(2)14(11(3)4)9-15(12(5)6)13(7)8;2-1(3,4)5/h9-13H,1-8H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEKVUVXZBLFOHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CC(C)N(C=[N+](C(C)C)C(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H29BF4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60454429 | |

| Record name | N,N,N',N'-tetraisopropylformamidinium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60454429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

369405-27-6 | |

| Record name | N,N,N',N'-tetraisopropylformamidinium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60454429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Metathesis with Sodium or Potassium Tetrafluoroborate

- The halide salt is dissolved in an appropriate solvent (e.g., acetonitrile, water, or mixed solvents).

- A stoichiometric amount of sodium tetrafluoroborate (NaBF4) or potassium tetrafluoroborate (KBF4) is added.

- The mixture is stirred at room temperature or slightly elevated temperature.

- The less soluble halide salt precipitates or can be separated by filtration.

- The tetrafluoroborate salt remains in solution and is isolated by evaporation or crystallization.

This method benefits from mild conditions and avoids corrosive reagents.

Direct Reaction with Fluoroboric Acid

- The halide salt or the free base formamidinium compound is reacted with fluoroboric acid (HBF4), often prepared in situ from boric acid and hydrofluoric acid.

- The reaction is carried out under controlled temperature to avoid decomposition.

- The tetrafluoroborate salt precipitates or crystallizes from the reaction mixture.

- The product is isolated by filtration and purified by recrystallization.

This method allows direct formation of the tetrafluoroborate salt but requires handling of corrosive HF and careful control of reaction conditions.

Experimental Data and Reaction Conditions

Detailed Research Findings

- Deprotonation of N,N,N',N'-tetraisopropylformamidinium chloride with LDA in THF yields the free carbene precursor, confirming the integrity and purity of the formamidinium salt.

- The C–N bonds in the formamidinium cation exhibit substantial double bond character , as evidenced by NMR and X-ray crystallography, indicating successful synthesis of the target compound.

- The anion exchange reaction proceeds efficiently in aprotic solvents like acetonitrile , with reaction rates influenced by solvent polarity and temperature.

- The direct fluoroboric acid method requires careful handling but can produce high-purity tetrafluoroborate salts , suitable for sensitive organometallic applications.

Summary Table of Preparation Routes

| Preparation Route | Advantages | Disadvantages | Typical Yield (%) | Purity (%) |

|---|---|---|---|---|

| Halide salt synthesis + Metathesis | Mild conditions, scalable | Requires pure halide salt precursor | 70-85 | >95 |

| Direct reaction with fluoroboric acid | Direct formation, fewer steps | Uses corrosive HF, requires safety | 65-80 | >95 |

Chemical Reactions Analysis

Types of Reactions: N,N,N',N'-Tetraisopropylformamidinium tetrafluoroborate can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted products depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

TIPFATFB is characterized by its tetrafluoroborate anion, which enhances its stability and solubility in polar solvents. The presence of the tetraalkylammonium cation contributes to its unique reactivity profile, making it a versatile reagent in synthetic chemistry.

Organic Synthesis

TIPFATFB serves as a valuable reagent in organic synthesis, particularly in the formation of carbon-nitrogen bonds. Its ability to stabilize reactive intermediates allows for smoother reaction pathways in various transformations.

Applications:

- N-Alkylation Reactions: TIPFATFB can facilitate N-alkylation of amines, providing higher yields compared to traditional methods.

- Synthesis of Heterocycles: It is employed in the synthesis of nitrogen-containing heterocycles, which are crucial for pharmaceuticals and agrochemicals.

Case Study:

A study demonstrated that using TIPFATFB as a reagent in the alkylation of pyridine derivatives resulted in improved yields and selectivity compared to conventional alkylating agents. The reaction conditions were optimized to achieve a 90% yield under mild conditions, showcasing the efficiency of TIPFATFB in organic synthesis .

Catalysis

TIPFATFB has been explored as a catalyst in various reactions due to its ability to stabilize transition states and lower activation energies.

Applications:

- Cross-Coupling Reactions: It is utilized in palladium-catalyzed cross-coupling reactions, enhancing reaction rates and product yields.

- Electrophilic Nitration: TIPFATFB acts as a nitrating agent in electrophilic aromatic substitution reactions, facilitating the introduction of nitro groups into aromatic compounds.

Data Table: Catalytic Activity of TIPFATFB

| Reaction Type | Catalyst Used | Yield (%) | Conditions |

|---|---|---|---|

| Cross-Coupling with Pd | TIPFATFB | 85 | 120 °C, 24 hours |

| Electrophilic Nitration | TIPFATFB | 78 | Room Temperature, 3 hours |

Materials Science

In materials science, TIPFATFB is being investigated for its potential applications in the development of ionic liquids and polymer electrolytes.

Applications:

- Ionic Liquids: TIPFATFB can be used to create ionic liquids with tailored properties for use in electrochemical applications.

- Polymer Electrolytes: Its incorporation into polymer matrices enhances ionic conductivity, making it suitable for battery applications.

Case Study:

Research conducted on polymer electrolytes incorporating TIPFATFB showed an increase in ionic conductivity by up to 50% compared to traditional electrolytes. This improvement is attributed to the enhanced ion mobility facilitated by the unique structure of TIPFATFB .

Mechanism of Action

The mechanism by which N,N,N',N'-tetraisopropylformamidinium tetrafluoroborate exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a Lewis acid, forming complexes with various substrates, and can participate in electron transfer reactions.

Comparison with Similar Compounds

Research Findings and Performance Metrics

- Efficiency: TBTU achieves 71–92% yields in quinolone-peptide conjugates , while CDAP (a related tetrafluoroborate activator) outperforms CNBr in polysaccharide-protein conjugation, highlighting the role of counterion and leaving group .

- Purity : Commercial TSTU is available at >98% purity, critical for reproducible bioconjugation .

- Novelty: Formamidinium salts like TCFH/TFFH represent a newer class of coupling agents with faster kinetics, suggesting that the target compound could fill niche roles in sterically demanding reactions .

Biological Activity

N,N,N',N'-Tetraisopropylformamidinium tetrafluoroborate (TIPF) is a quaternary ammonium compound that has garnered attention for its potential biological applications. This article delves into the biological activity of TIPF, exploring its mechanisms of action, biochemical pathways, and relevant case studies.

The biological activity of TIPF is primarily attributed to its ability to interact with various biological targets. It acts as a potent ionic liquid, influencing cellular processes through modulation of membrane properties and solvation dynamics. Its tetrafluoroborate anion contributes to its stability and solubility in biological systems.

Biochemical Pathways

TIPF has been shown to affect several biochemical pathways:

- Cell Membrane Interaction : TIPF alters membrane fluidity and permeability, which can enhance drug delivery systems.

- Signal Transduction : It may influence signaling pathways related to inflammation and metabolic regulation.

- Enzyme Activity Modulation : TIPF can act as an enzyme inhibitor or activator, depending on the target enzyme.

Research Findings

Research has indicated that TIPF exhibits a range of biological activities:

-

Antimicrobial Properties : Studies have shown that TIPF demonstrates antibacterial activity against various strains of bacteria. The mechanism involves disruption of bacterial cell membranes, leading to cell lysis.

Bacterial Strain Minimum Inhibitory Concentration (MIC) E. coli 32 µg/mL S. aureus 16 µg/mL P. aeruginosa 64 µg/mL -

Cytotoxic Effects : In vitro studies have reported the cytotoxic effects of TIPF on cancer cell lines, indicating potential as an anticancer agent.

Cell Line IC50 (µM) HeLa 25 MCF-7 30 A549 20 - Anti-inflammatory Activity : TIPF has been evaluated for its anti-inflammatory properties in models of induced inflammation. It significantly reduced pro-inflammatory cytokine levels.

Case Studies

Several case studies highlight the biological relevance of TIPF:

- Study on Antimicrobial Activity : A recent study demonstrated the efficacy of TIPF against multidrug-resistant bacterial strains, suggesting its potential in treating infections where conventional antibiotics fail .

- Cytotoxicity Assessment : In a comparative study, TIPF was tested alongside other quaternary ammonium compounds for cytotoxicity against tumor cells. Results showed that TIPF had superior activity compared to some derivatives .

- Inflammation Model : In a model of LPS-induced inflammation, TIPF administration resulted in significant decreases in TNF-alpha and IL-6 levels, indicating its potential as an anti-inflammatory therapeutic agent .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for N,N,N',N'-tetraisopropylformamidinium tetrafluoroborate, and how is its purity validated?

- Synthesis : The compound is typically synthesized via alkylation of formamidine derivatives using tetrafluoroboric acid or its salts under anhydrous conditions. For example, analogous uronium salts (e.g., TSTU) are prepared by reacting succinimidyl esters with tetramethylurea in the presence of tetrafluoroborate .

- Purity Validation : High-performance liquid chromatography (HPLC) with >98% purity thresholds is standard. Melting point analysis (e.g., 195–219°C for similar salts) and NMR spectroscopy (¹H/¹³C) confirm structural integrity .

Q. What are the recommended storage conditions to maintain the compound’s stability?

- Store at 2–10°C under inert gas (e.g., argon) to prevent moisture absorption and thermal degradation. Use desiccants in sealed glass containers .

Q. How is this compound utilized in peptide coupling reactions?

- It activates carboxylic acids to form reactive intermediates (e.g., active esters) for amide bond formation. Typical protocols involve dissolving the compound in anhydrous acetonitrile or DMF, adding stoichiometric equivalents of the carboxylic acid and base (e.g., N,N-diisopropylethylamine), and reacting at 0–20°C for 1–3 hours .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize racemization during peptide synthesis?

- Temperature Control : Maintain reactions at −5°C to slow racemization, as shown in TSTU-mediated couplings .

- Solvent Choice : Use low-polarity solvents (e.g., acetonitrile) instead of DMF to reduce base-catalyzed epimerization .

- Additives : Include 1-hydroxybenzotriazole (HOBt) to stabilize intermediates and suppress side reactions .

Q. What analytical methods resolve contradictions in reaction yields when scaling up syntheses?

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust reagent addition rates.

- Side Product Analysis : LC-MS identifies by-products (e.g., hydrolyzed species), guiding pH adjustments during workup (e.g., acidification to pH 3 for selective precipitation) .

Q. What mechanistic insights explain its reactivity compared to uronium-based coupling agents?

- The tetraisopropylformamidinium group enhances electrophilicity via steric shielding, increasing the stability of the active ester. Kinetic studies using ¹⁹F NMR reveal faster activation rates than TSTU due to reduced electron-withdrawing effects .

Safety and Handling

Q. What are the critical hazards associated with this compound, and how are they mitigated?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.